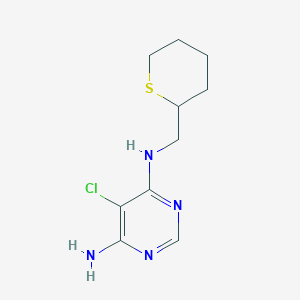
5-chloro-4-N-(thian-2-ylmethyl)pyrimidine-4,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-4-N-(thian-2-ylmethyl)pyrimidine-4,6-diamine, also known as TH287, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. This compound is a potent and selective inhibitor of the DNA damage response enzyme, MTH1, which is involved in the prevention of oxidative damage to DNA.
Wirkmechanismus
5-chloro-4-N-(thian-2-ylmethyl)pyrimidine-4,6-diamine works by inhibiting MTH1, which is an enzyme that is involved in the prevention of oxidative damage to DNA. MTH1 is responsible for removing oxidized nucleotides from the nucleotide pool, which if left unchecked, can lead to DNA damage and mutations. By inhibiting MTH1, 5-chloro-4-N-(thian-2-ylmethyl)pyrimidine-4,6-diamine causes an accumulation of oxidized nucleotides in the DNA, which leads to DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
5-chloro-4-N-(thian-2-ylmethyl)pyrimidine-4,6-diamine has been shown to have potent antiproliferative effects on cancer cells, both in vitro and in vivo. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. 5-chloro-4-N-(thian-2-ylmethyl)pyrimidine-4,6-diamine has been shown to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-chloro-4-N-(thian-2-ylmethyl)pyrimidine-4,6-diamine is its potency and selectivity for MTH1, which makes it an attractive candidate for further preclinical and clinical development. However, one limitation of 5-chloro-4-N-(thian-2-ylmethyl)pyrimidine-4,6-diamine is its poor solubility in water, which can make it difficult to administer in vivo. This can be overcome by formulating 5-chloro-4-N-(thian-2-ylmethyl)pyrimidine-4,6-diamine in a suitable vehicle or by using alternative routes of administration.
Zukünftige Richtungen
There are several future directions for the development of 5-chloro-4-N-(thian-2-ylmethyl)pyrimidine-4,6-diamine. One potential application is in combination with other anticancer agents, such as radiation therapy or immunotherapy. Another direction is the development of more potent and selective MTH1 inhibitors, which may have improved efficacy and fewer side effects. Furthermore, the use of 5-chloro-4-N-(thian-2-ylmethyl)pyrimidine-4,6-diamine in combination with biomarkers may allow for the identification of patients who are most likely to benefit from treatment. Overall, 5-chloro-4-N-(thian-2-ylmethyl)pyrimidine-4,6-diamine has shown great promise as an anticancer agent, and further research is needed to fully explore its potential.
Synthesemethoden
The synthesis of 5-chloro-4-N-(thian-2-ylmethyl)pyrimidine-4,6-diamine involves a series of chemical reactions that result in the formation of the final compound. The starting materials for the synthesis are commercially available and include 5-chloro-4-nitropyrimidine, 2-mercaptoethanol, and thionyl chloride. The synthesis involves the conversion of the nitro group to an amine, followed by the addition of the thian-2-ylmethyl group to the amine. The final step involves the chlorination of the pyrimidine ring to give the desired compound.
Wissenschaftliche Forschungsanwendungen
5-chloro-4-N-(thian-2-ylmethyl)pyrimidine-4,6-diamine has been extensively studied in preclinical models of cancer, and has shown promising results as an anticancer agent. It has been found to be effective against a wide range of cancer cell lines, including those that are resistant to chemotherapy. 5-chloro-4-N-(thian-2-ylmethyl)pyrimidine-4,6-diamine has also been shown to enhance the efficacy of other anticancer agents, such as radiation therapy and platinum-based drugs.
Eigenschaften
IUPAC Name |
5-chloro-4-N-(thian-2-ylmethyl)pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4S/c11-8-9(12)14-6-15-10(8)13-5-7-3-1-2-4-16-7/h6-7H,1-5H2,(H3,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTYVWUOXCQXFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCSC(C1)CNC2=NC=NC(=C2Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-4-N-(thian-2-ylmethyl)pyrimidine-4,6-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(2-Methylpyridine-4-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B6634026.png)
![2-[4-(2-Methylpyridine-4-carbonyl)morpholin-3-yl]acetic acid](/img/structure/B6634042.png)
![N-[[2-(methoxymethyl)phenyl]methyl]-1-(2-methylpyrazol-3-yl)ethanamine](/img/structure/B6634047.png)


![4-N-(2-bicyclo[2.2.1]heptanyl)-5-chloropyrimidine-4,6-diamine](/img/structure/B6634084.png)
![1-[4-(6-Amino-5-chloropyrimidin-4-yl)piperazin-1-yl]-2-methylpropan-2-ol](/img/structure/B6634089.png)
![N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine](/img/structure/B6634100.png)
![[1-[(3-Chloro-4-methylphenyl)methyl]piperidin-4-yl]methanamine](/img/structure/B6634105.png)
![1-[(3-Chloro-4-methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B6634110.png)


![4-[(3R)-3-methylmorpholine-4-carbonyl]-1H-pyridin-2-one](/img/structure/B6634121.png)
![4-[(5-Bromopyridin-3-yl)amino]butan-1-ol](/img/structure/B6634125.png)